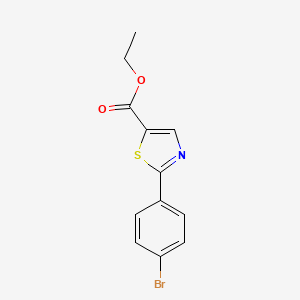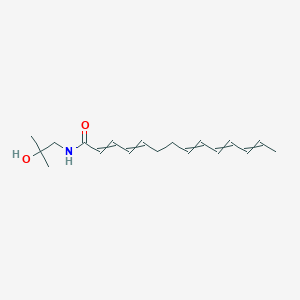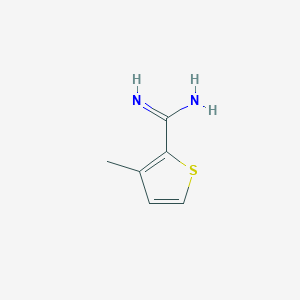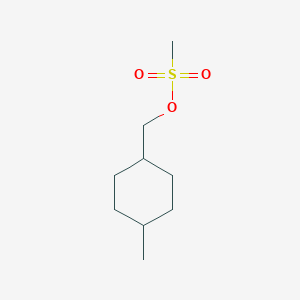![molecular formula C11H7F3N4O3 B12441651 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol](/img/structure/B12441651.png)
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are extensively used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol typically involves multiple steps. One common synthetic route starts with the reaction of 4,4,4-trifluoromethylacetoacetate and thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction forms the pyrimidine ring with the trifluoromethyl group. Subsequent steps involve nitration and amination reactions to introduce the nitro and amino groups, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, it may bind to the active site of enzymes, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The nitrophenol group can participate in hydrogen bonding and other interactions, further stabilizing the compound within the target site .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine: Used in the synthesis of various pharmaceuticals.
Imidazo[1,2-a]pyrimidin-5-ones: Exhibits anticancer activity.
Uniqueness
2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol is unique due to the presence of both the trifluoromethyl and nitrophenol groups. These functional groups contribute to its high reactivity and potential for diverse applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitrophenol group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C11H7F3N4O3 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
2-[2-amino-6-(trifluoromethyl)pyrimidin-4-yl]-4-nitrophenol |
InChI |
InChI=1S/C11H7F3N4O3/c12-11(13,14)9-4-7(16-10(15)17-9)6-3-5(18(20)21)1-2-8(6)19/h1-4,19H,(H2,15,16,17) |
InChI Key |
PHZXPFQKPQNHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC(=NC(=N2)N)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



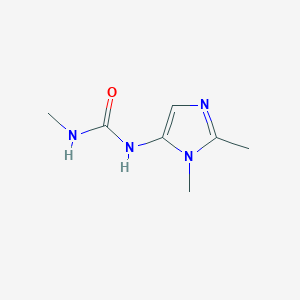
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

![7-methoxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12441597.png)
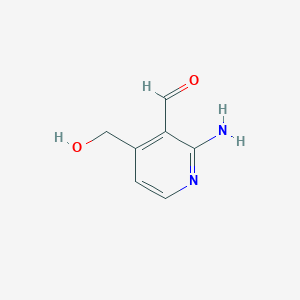
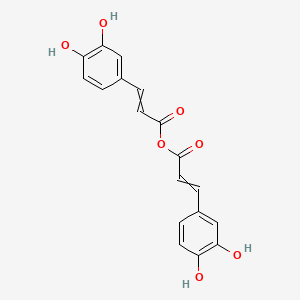
![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
